molecular formula C7H3Cl2FO B1424262 2,6-Dichloro-4-fluorobenzaldehyde CAS No. 1182709-86-9

2,6-Dichloro-4-fluorobenzaldehyde

Cat. No. B1424262
CAS RN: 1182709-86-9
M. Wt: 193 g/mol
InChI Key: UOQMGQYMDHYXTB-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It is used as a synthetic intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves several steps. A preparation method involves performing a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . Another method involves the reaction of 2-fluoro-6-chlorobenzaldehyde and 2,6-difluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H3Cl2FO/c8-6-1-4 (10)2-7 (9)5 (6)3-11/h1-3H . The molecular weight of the compound is 193 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions when activated by substitution with strongly electron-attracting groups .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in an inert atmosphere at room temperature . Its boiling point is predicted to be 235.5±35.0 °C .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

The reaction of 2,6-dichloro-4-fluorobenzaldehyde with ethyl cyanoacetate and thiourea, in the presence of potassium carbonate, produces a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation even at high temperatures and can be dehydrogenated or oxidized to yield other derivatives like 2-thiouracil in significant yields (Al-Omar et al., 2010).

2. Organic Synthesis and Transformation

In organic chemistry, this compound can be transformed into other valuable compounds. For example, it can be converted into 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate in the synthesis of certain pharmaceuticals, through an economical and scalable process (Wu et al., 2015).

3. Environmental Treatment

The treatment of wastewater from the manufacturing of 2-chloro-6-fluorobenzaldehyde, which poses environmental challenges due to its strong acidity and high salt and COD content, can be effectively addressed using XDA-1 macroporous resin. This method achieves significant COD removal and allows for the recycling of 2-chloro-6-fluoro-benzoic acid, indicating its potential in pollution control and waste reuse (Xiaohong, 2009).

4. Fluorination Techniques

The synthesis of fluorinated benzaldehydes, including this compound, can be achieved through Halex fluorination. This process involves the use of potassium fluoride in hot sulpholane, leading to the formation of various fluorinated benzaldehydes and benzoyl fluorides in good yields, demonstrating its applicability in the synthesis of fluorine-containing organic compounds (Banks et al., 1989).

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorobenzaldehyde in chemical reactions often involves nucleophilic aromatic substitution. The nucleophile attacks the carbon bearing the halogen substituent to form an intermediate carbanion .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

2,6-dichloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQMGQYMDHYXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702679
Record name 2,6-Dichloro-4-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1182709-86-9
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-fluorobenzaldehyde
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Record name 2,6-Dichloro-4-fluorobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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